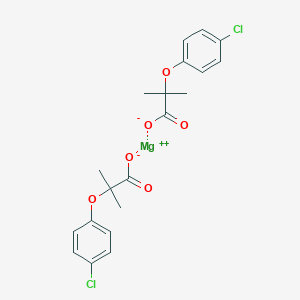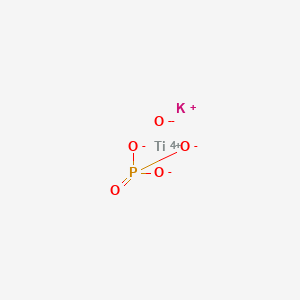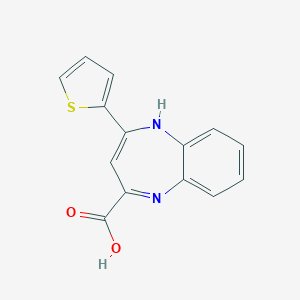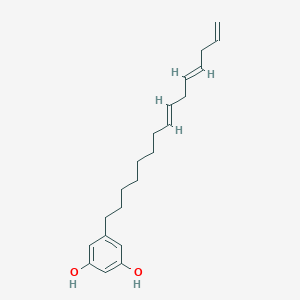![molecular formula C26H26BrN3O4 B227214 4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione, commonly known as BDMPEP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BDMPEP is a piperazine derivative that belongs to the class of designer drugs, which are synthetic compounds that mimic the effects of illicit drugs. The purpose of
Wirkmechanismus
The exact mechanism of action of BDMPEP is not fully understood, but it is believed to act as a modulator of the glutamatergic system. BDMPEP has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. BDMPEP has also been shown to inhibit the activity of the glycine transporter 1 (GlyT1), which regulates the availability of glycine, an important co-agonist of the NMDA receptor.
Biochemical and Physiological Effects
BDMPEP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress and inflammation, and the improvement of cognitive function and memory. BDMPEP has been shown to increase the levels of glutamate and glycine in the brain, which are important neurotransmitters involved in synaptic plasticity and learning and memory processes. BDMPEP has also been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in the brain, which are involved in neurodegenerative processes.
Vorteile Und Einschränkungen Für Laborexperimente
BDMPEP has several advantages for lab experiments, including its stability, solubility, and selectivity for the NMDA receptor and GlyT1. BDMPEP is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of BDMPEP is its potential toxicity, as it has been shown to induce cell death in some cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research on BDMPEP, including the investigation of its therapeutic potential in other neurological disorders, such as depression and anxiety. Further studies are also needed to elucidate the precise mechanism of action of BDMPEP and its effects on other neurotransmitter systems. Additionally, the development of more selective and less toxic analogs of BDMPEP could lead to the discovery of new therapeutic compounds for the treatment of neurological disorders.
Synthesemethoden
BDMPEP can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 2,5-dimethoxybenzaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 4-bromoaniline with 4-dimethylaminobenzaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. Both methods result in the formation of BDMPEP as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
BDMPEP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. BDMPEP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. BDMPEP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C26H26BrN3O4 |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]piperazine-2,5-dione |
InChI |
InChI=1S/C26H26BrN3O4/c1-28(2)19-9-5-17(6-10-19)25-26(32)29(22-15-21(33-3)13-14-23(22)34-4)16-24(31)30(25)20-11-7-18(27)8-12-20/h5-15,25H,16H2,1-4H3 |
InChI-Schlüssel |
SXPYDLRCDCBXDU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)



![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)


![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)